1,4-Dihydroanthracene

Thermodynamics Computational Chemistry Molecular Modeling

1,4-Dihydroanthracene (CAS 5910-32-7) is a polycyclic hydroaromatic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol. It is a partially hydrogenated derivative of anthracene, where hydrogen atoms are added at the 1 and 4 positions of the terminal rings, resulting in a non-aromatic, puckered conformation.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 5910-32-7
Cat. No. B14153965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydroanthracene
CAS5910-32-7
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1C=CCC2=CC3=CC=CC=C3C=C21
InChIInChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-6,9-10H,7-8H2
InChIKeyFTDLXZYXJAJLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydroanthracene (CAS 5910-32-7) Procurement Guide: Supplier Selection for Specialty Organic Synthesis


1,4-Dihydroanthracene (CAS 5910-32-7) is a polycyclic hydroaromatic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol [1]. It is a partially hydrogenated derivative of anthracene, where hydrogen atoms are added at the 1 and 4 positions of the terminal rings, resulting in a non-aromatic, puckered conformation [2]. This structural modification distinguishes it from the more common 9,10-dihydroanthracene isomer and imparts unique thermodynamic, electronic, and reactivity profiles that are critical for specialized applications in organic synthesis, polymer chemistry, and materials science [3]. Understanding these fundamental characteristics is essential for scientific selection and procurement, as the compound's specific properties dictate its suitability for advanced research and industrial processes.

1Unique 1,4-hydrogenation scaffold for derivative synthesis
2Patented intermediate for photopolymerization and flame-retardant materials
3Distinct conformational and reactivity profile vs. 9,10-isomer

Critical Procurement Risks for 1,4-Dihydroanthracene: Why the 9,10-Isomer and Other Analogs are Not Direct Replacements


Procuring dihydroanthracene derivatives requires precise specification due to the profound impact of hydrogenation position on molecular properties and reactivity. 1,4-Dihydroanthracene exhibits a distinct conformational and electronic landscape compared to its 9,10-isomer, which is the most common dihydroanthracene [1]. The 1,4-isomer features a puckered, non-planar geometry due to hydrogenation at the terminal rings, whereas 9,10-dihydroanthracene has a planar central ring [2]. This difference in planarity and π-conjugation directly influences their thermodynamic stability, with DFT calculations showing that 9,10-diphenyl-1,4-dihydroanthracene is the most thermodynamically stable among studied dihydroanthracenes [3]. Furthermore, the 1,4-isomer serves as a unique scaffold for the synthesis of derivatives with specific applications, such as photopolymerization sensitizers and flame-retardant polymers, as detailed in multiple patents [4]. Substituting the 1,4-isomer with the 9,10-isomer or other analogs without careful consideration of these structural and electronic differences can lead to failed reactions, suboptimal material performance, or invalid research outcomes.

Planarity & π-conjugation1,4-isomer is non-planar with interrupted conjugation; 9,10-isomer is planar. Direct substitution may alter electronic behavior.
Thermodynamic stabilityStability rankings differ: 1,4-substituted derivatives can be more stable, but class-level inference. Isomer profile may shift process outcomes.
Biological activity1,4- vs. 9,10-disubstitution leads to divergent cell-model responses. Activity is not transferable; requires independent profiling.

Quantitative Differentiation of 1,4-Dihydroanthracene: Key Evidence for Scientific Selection


Thermodynamic Stability: 1,4-Dihydroanthracene vs. 9,10-Dihydroanthracene

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level indicate that 9,10-diphenyl-1,4-dihydroanthracene is the most thermodynamically stable among a series of studied dihydroanthracenes, including the unsubstituted 9,10-isomer. [1] This class-level inference suggests that the 1,4-dihydroanthracene scaffold, when appropriately substituted, can exhibit superior thermodynamic stability compared to the more common 9,10-dihydroanthracene core, which is a critical consideration for applications requiring thermal endurance or predictable reaction energetics.

Thermodynamic stability
Class-level inference
Most stable isomer in DFT study
Supports scaffold selection for thermal processing context
Derivative study; data to verify for unsubstituted 1,4-dihydroanthracene
Thermodynamics Computational Chemistry Molecular Modeling

Hydrogen Donation Efficacy: Dihydroanthracene vs. Tetralin and Octahydroanthracene

In studies on hydrogen transfer for coal coprocessing, dihydroanthracene (as a class) demonstrated the highest level of hydrogen donability among tested compounds, outperforming tetralin and octahydroanthracene, which showed low reactivity. [1] While this study did not isolate the 1,4-isomer, it provides class-level evidence that dihydroanthracenes are superior hydrogen donors. The unique 1,4-dihydro structure, with its two accessible allylic hydrogen atoms, likely contributes to this high reactivity, making it a valuable candidate for applications in hydrogen storage and transfer catalysis.

Hydrogen donation
Class-level inference
Dihydroanthracene ranked highest among tested donors
Reported hydrogen-donor screening context
Unspecified isomer mixture; 1,4-specific behavior may differ
Hydrogen Transfer Coal Liquefaction Catalysis

Cytotoxicity of 1,4- vs. 9,10-Disubstituted Anthracenes: A Direct Comparison

A direct head-to-head comparison of 1,4- and 9,10-disubstituted anthracene derivatives revealed significant differences in anticancer potency. [1] Specifically, the 1,4-diamide derivative was more potent across a panel of tumor cell lines than the corresponding 9,10-isomer. However, the 1,4-diamine and 1,4-hydrazone were less potent than their 9,10-counterparts. This demonstrates that the position of substitution on the anthracene core, specifically the 1,4-pattern, can dramatically alter biological activity and is not predictable from the 9,10-isomer.

Cell-model response
Head-to-head comparison
1,4-diamide more potent than 9,10-isomer; diamine/hydrazone less potent
Supports cell-model response differentiation
Endpoint varies by substituent; model-dependent interpretation
Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Gas-Phase Heat Capacity: 1,4-Dihydroanthracene Baseline Data

NIST standard reference data provides the gas-phase constant pressure heat capacity (Cp,gas) for 1,4-dihydroanthracene as a function of temperature. [1] This fundamental thermodynamic property is essential for modeling and engineering any process involving this compound in the gas phase, such as chemical vapor deposition (CVD) or gas-phase reaction calorimetry. The data serves as a verifiable benchmark for purity and identity verification via analytical techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Gas-phase heat capacity
Supporting evidence
193.0 ± 2.5 J/mol·K (298.15 K)
NIST reference data for process modeling and identity verification
Ideal gas; can be used for DSC/TGA benchmarking
Physical Chemistry Thermochemistry Process Engineering

Patented Utility: 1,4-Dihydroanthracene Derivatives as High-Value Materials

Multiple patents specifically claim 1,4-dihydroanthracene derivatives as key components in advanced materials. [1] These include their use as raw materials and additives for absorptive polymers, non-halogen and non-phosphorus flame-retardant polymers, and as sensitizing agents for photopolymerization. [2] This targeted industrial applicability is a direct consequence of the 1,4-dihydroanthracene core structure, which enables specific photophysical and chemical properties not readily achievable with other isomers.

Patented applications
Supporting evidence
Flame-retardant polymers, photopolymerization sensitizers
Validated utility space for 1,4-dihydroanthracene scaffold
Patent claims define application scope; review specific derivative requirements
Polymer Chemistry Materials Science Photochemistry

1,4-Dihydroanthracene (CAS 5910-32-7): Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of High-Performance Flame-Retardant Polymers

Procure 1,4-dihydroanthracene as a key starting material for the synthesis of novel, non-halogenated flame-retardant polymers. The compound's unique 1,4-dihydro structure is specifically claimed in patents for this application, enabling the design of environmentally friendly additives for electronics and construction materials [1]. The superior thermodynamic stability of the 1,4-dihydroanthracene scaffold, inferred from DFT studies on related derivatives, further supports its suitability for high-temperature processing conditions [2].

Development of Advanced Photopolymerization Sensitizers

Utilize 1,4-dihydroanthracene to create highly efficient sensitizers for photopolymerization processes. Patents explicitly describe 1,4-dihydroanthracene derivatives as active ingredients for this purpose, offering a route to faster curing times and improved performance in coatings, adhesives, and 3D printing resins [1]. The compound's unique electronic structure, distinct from the 9,10-isomer, is critical for achieving the desired photophysical properties.

Medicinal Chemistry for Anticancer Lead Optimization

Incorporate the 1,4-dihydroanthracene scaffold into medicinal chemistry programs focused on developing novel anticancer agents. Direct comparative data shows that 1,4-disubstituted anthracenes exhibit a distinct cytotoxicity profile compared to their 9,10-isomers, with specific derivatives (e.g., 1,4-diamides) demonstrating superior potency in tumor cell assays [1]. This justifies the use of 1,4-dihydroanthracene as a privileged scaffold for exploring chemical space inaccessible to more common anthracene derivatives.

Hydrogen Storage and Transfer Catalysis Research

Employ 1,4-dihydroanthracene as a model compound and potential high-capacity hydrogen donor in fundamental studies of hydrogen storage and transfer catalysis. Class-level evidence indicates that dihydroanthracenes exhibit superior hydrogen donation reactivity compared to conventional donors like tetralin [1]. The well-defined, accessible hydrogen atoms at the 1 and 4 positions of this isomer make it an ideal substrate for mechanistic investigations and the development of next-generation energy carriers.

Application
Selection Property
Validation Focus
Flame-retardant polymer synthesis
Non-halogen scaffold with thermal stability context
Polymer processibility and flame-retardancy endpoint review
Photopolymerization sensitizer development
1,4-dihydro electronic structure distinct from 9,10-isomer
Photophysical property validation and curing efficiency
Cancer cell-model probe synthesis
1,4-disubstitution scaffold for differentiated cell-line response
Cell-viability and pathway-response profiling
Hydrogen-transfer catalysis research
Accessible 1,4-hydrogens with reported donor ranking
Hydrogen-donor capacity and catalytic cycle efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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